molecular formula C12H11F2N3O B11819801 N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine

N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine

Cat. No.: B11819801
M. Wt: 251.23 g/mol
InChI Key: BCMWJZWLYLDLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, This compound , systematically describes its molecular architecture (Figure 1):

  • A central imidazole ring substituted at position 1 with a difluoromethyl group (-CF$$_2$$H).
  • Position 2 of the imidazole links to a phenylethylidene chain (C$$6$$H$$5$$-CH=C).
  • The ethylidene group forms an oxime-derived hydroxylamine (-N-OH) at the terminal nitrogen.

Molecular Formula : C$${12}$$H$${11}$$F$$2$$N$$3$$O
Molecular Weight : 251.23 g/mol .
Structural Descriptors :

  • SMILES : c1ccc(cc1)/C(=N/O)/Cc2nccn2C(F)F
  • InChI Key : BCMWJZWLYLDLMK-MHWRWJLKSA-N

The planar imidazole ring and conjugated ethylidene-hydroxylamine system create a rigid, polarized framework. X-ray crystallography analogs suggest potential for π-stacking interactions via the phenyl group and hydrogen bonding through the hydroxylamine oxygen .

Historical Context of Difluoromethyl-Substituted Imidazole Derivatives

Difluoromethyl imidazoles emerged in the 2000s as part of broader efforts to optimize pharmacokinetic properties in drug candidates. Key milestones include:

  • 2006 : First reports of difluoromethylimidazoles as kinase inhibitors, leveraging fluorine’s electronegativity to enhance target binding .
  • 2012 : Silver(I) complexes with difluoromethylimidazole ligands demonstrated nanomolar anticancer activity, highlighting their metallophilic coordination potential .
  • 2020s : Advances in C-F bond activation enabled modular synthesis of unsymmetrical difluoromethyl heterocycles, including imidazoles .

This compound’s ethylidene-hydroxylamine sidechain distinguishes it from earlier analogs, introducing redox-active and chelating capabilities absent in simpler derivatives.

Significance in Organofluorine Chemistry Research

The molecule’s design integrates three hallmarks of modern fluorochemistry:

  • Fluorine-Induced Polarity : The -CF$$_2$$H group increases hydrophobicity (clogP ≈ 2.1) while maintaining moderate solubility via hydrogen bonding .
  • Conformational Restriction : The imidazole-ethylidene conjugation enforces coplanarity, reducing entropic penalties in molecular recognition.
  • Reactive Motifs : The hydroxylamine group (-N-OH) offers sites for:
    • Metal Coordination : Potential chelation to transition metals (e.g., Ag$$^+$$, Cu$$^{2+}$$) as seen in related imidazole complexes .
    • Oxidation/Reduction : Reversible N-O bond cleavage under physiological conditions, relevant to prodrug strategies.

Table 1 : Comparative Electronic Properties of Fluorinated Imidazoles

Substituent Hammett σₚ Value logD (pH 7.4) Metabolic Stability (t₁/₂, human microsomes)
-CF$$_3$$ 0.54 1.8 12 min
-CF$$_2$$H (this compound) 0.43 2.1 28 min
-CH$$_3$$ -0.17 1.2 8 min

Data adapted from fluorinated imidazole studies .

Properties

IUPAC Name

N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c13-12(14)17-7-6-15-11(17)8-10(16-18)9-4-2-1-3-5-9/h1-7,12,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMWJZWLYLDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Difluoromethylation Using Trimethylsilane Reagents

A method described in halodifluoromethyl heterocycle synthesis involves generating N-difluoromethyl anions via tetrakis(dimethylamino)ethylene (TDAE) reduction. For example, imidazole derivatives react with chlorodifluoromethane in the presence of TDAE and Me₃SiCl at –70°C to yield imidazol-1-yl-difluoromethyltrimethylsilane (Figure 1). Subsequent fluoride-induced desilylation (e.g., using KF) liberates the difluoromethylimidazole intermediate.

Reaction Conditions:

  • Solvent: CH₂Cl₂

  • Temperature: –70°C to room temperature

  • Yield: 60–75%

Radical Pathway for Difluoromethyl Group Introduction

Alternative approaches employ iododifluoromethylation using CF₂I₂ under radical initiation. For instance, irradiation of imidazole with CF₂I₂ and a radical initiator (e.g., AIBN) in DMF provides 1-difluoromethylimidazole derivatives. This method avoids the need for low temperatures but requires careful control of stoichiometry to prevent over-fluorination.

Construction of the Phenylethylidene Backbone

The phenylethylidene moiety (–CH₂–C(Ph)=N–) is introduced via palladium-catalyzed cross-coupling or Claisen-Schmidt condensation .

Palladium-Catalyzed C–C Bond Formation

The KU ScholarWorks study highlights palladium-catalyzed coupling of α,α-difluoroketones with benzylic electrophiles to form C(α)–C(sp³) bonds. Adapting this method, 1-difluoromethylimidazole may react with phenylacetylene in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., Xantphos) to yield 2-(1-difluoromethylimidazol-2-yl)-1-phenylethylene (Figure 2).

Optimized Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMF

  • Yield: 68–82%

Claisen-Schmidt Condensation

Condensation of 1-difluoromethylimidazole-2-carbaldehyde with acetophenone under basic conditions (e.g., NaOH/EtOH) forms the ethylidene bridge. This method is less stereoselective but offers scalability for industrial applications.

Introduction of the Hydroxylamine Group

The hydroxylamine moiety is introduced via condensation with hydroxylamine hydrochloride or oxime formation followed by reduction .

Direct Condensation with Hydroxylamine

WO2011080254A2 describes the reaction of ketones with hydroxylamine hydrochloride in ethanol under reflux to form hydroximoyl derivatives. Applying this to 2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethanone yields the target compound after 12–24 hours (Figure 3).

Reaction Conditions:

  • Reagents: NH₂OH·HCl, NaOAc

  • Solvent: EtOH/H₂O (3:1)

  • Temperature: 80°C

  • Yield: 50–65%

Oxime Formation and Selective Reduction

An alternative route involves forming the oxime intermediate followed by partial reduction. Hydrogenation of the oxime using Pd/C under H₂ at 1 atm selectively reduces the N–O bond while preserving the imidazole ring.

Critical Analysis of Methodologies

Challenges in Difluoromethyl Group Stability

The difluoromethyl group is prone to hydrolysis under acidic or basic conditions. Strategies to mitigate this include:

  • Using anhydrous solvents (e.g., THF, DMF)

  • Avoiding strong bases (e.g., NaOH) in favor of mild alternatives (e.g., Cs₂CO₃)

Regioselectivity in Imidazole Functionalization

Positional selectivity in imidazole substitution is achieved through:

  • Directed ortho-metalation using directing groups (e.g., –OMe)

  • Protection/deprotection strategies for nitrogen atoms

Scalability and Industrial Feasibility

The palladium-catalyzed coupling route (Section 3.1) offers the highest scalability, with documented S/C ratios up to 2000 in analogous reactions. By contrast, the Claisen-Schmidt method requires inexpensive reagents but suffers from lower yields (45–55%) .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethylidene}hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Table 1. Structural Comparison with Similar Imidazole Derivatives

Compound Name CAS Number Key Structural Features Similarity Score
4-Phenyl-1H-imidazol-2-amine hemisulfate 160072-56-0 Phenyl ring, unsubstituted imidazole, sulfate counterion 0.71
N-Methyl-1H-benzo[d]imidazol-2-amine 17228-38-5 Benzoimidazole core, methylamine substitution 0.70
N-Methyl-4-(1-imidazolyl)benzylamine 179873-45-1 Benzylamine linker, methyl-imidazole substitution 0.70
(4-(1H-Imidazol-1-yl)phenyl)methanamine HCl 886457-65-4 Chloride counterion, imidazole-phenylmethanamine 0.67

Key Differences and Implications:

Substituent Complexity: Unlike the compared compounds, the target molecule includes a difluoromethyl group, which is rare in the listed analogs. This group likely enhances its resistance to oxidative metabolism compared to non-fluorinated analogs .

Hydroxylamine Functionality: None of the analogs in Table 1 feature a hydroxylamine group, which may confer unique reactivity (e.g., nitroxide radical formation or nucleophilic activity).

Biological Relevance : While the analogs in Table 1 are associated with antimicrobial or kinase inhibitory activities, the target compound’s difluoromethyl and hydroxylamine groups suggest possible applications in antifungal or anticancer research, though experimental validation is needed.

Biological Activity

N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine (CAS: 929974-05-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

PropertyValue
Molecular Formula C₁₂H₁₁F₂N₃O
Molecular Weight 251.23 g/mol
IUPAC Name (NE)-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine
Appearance Liquid

The biological activity of this compound is attributed to its interactions with various molecular targets. The difluoromethyl group enhances the compound's lipophilicity, aiding in cellular membrane penetration, while the imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions.

The compound may exert its effects by modulating enzyme activities or acting as a receptor ligand, impacting several signaling pathways. However, detailed studies on specific molecular targets remain limited.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazole Ring : Synthesized through condensation reactions involving glyoxal and ammonia.
  • Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution using difluoromethylating agents.
  • Phenylethylidene Attachment : Achieved through condensation with appropriate aldehydes or ketones.
  • Hydroxylamine Formation : Final reaction with hydroxylamine under controlled conditions.

Biological Activity and Case Studies

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Properties : Analogous compounds have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. For instance, studies have indicated that imidazole derivatives can induce apoptosis in cancer cells by activating specific pathways.

Case Study Example

A study published in the Journal of Medicinal Chemistry investigated a series of imidazole derivatives for their anticancer properties. The researchers found that certain modifications led to increased potency against specific cancer cell lines, highlighting the importance of structural variations in enhancing biological activity .

Q & A

Q. What synthetic methodologies are optimal for preparing N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves multi-step reactions starting from substituted imidazoles and phenylacetylene derivatives. Key steps include:

  • Imidazole functionalization : Introduction of the difluoromethyl group via nucleophilic substitution using fluorinated alkyl halides (e.g., difluoromethyl chloride) under basic conditions (e.g., K₂CO₃) .
  • Schiff base formation : Condensation of the imidazole intermediate with a hydroxylamine derivative under reflux in anhydrous solvents (e.g., DMF or dichloromethane) with catalytic acids (e.g., HCl) .
  • Purification : Column chromatography or recrystallization to isolate the product, with monitoring via TLC or HPLC to track side reactions (e.g., over-alkylation or hydrolysis).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include the imidazole proton (δ 7.2–7.8 ppm), difluoromethyl group (δ 4.5–5.5 ppm, split due to CF₂), and hydroxylamine NH (δ 9.0–10.0 ppm, exchangeable) .
  • IR : Stretching vibrations for C=N (1630–1680 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-O (920–980 cm⁻¹) .
  • MS : Molecular ion peak at m/z 301.3 (C₁₆H₁₃F₂N₃O⁺) with fragmentation patterns matching imidazole and phenyl rings .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal stability : Decomposition observed >150°C via TGA, with optimal storage at 2–8°C in inert atmospheres .
  • pH sensitivity : Hydroxylamine moiety undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming ketone byproducts. Neutral buffers (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in catalytic systems?

  • Electron-withdrawing effect : The CF₂ group increases electrophilicity at the imidazole ring, enhancing susceptibility to nucleophilic attack (e.g., in cross-coupling reactions) .
  • Steric effects : The bulky difluoromethyl group may hinder π-π stacking in coordination complexes, as shown in comparative X-ray diffraction studies of fluorinated vs. non-fluorinated analogs .

Q. What computational approaches (e.g., DFT, molecular docking) predict the compound’s binding affinity to biological targets like kinases or cytochrome P450 enzymes?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate reactivity. Partial charges suggest strong hydrogen-bonding potential at the hydroxylamine group .
  • Docking studies : Simulations with CYP3A4 (PDB: 1TQN) show favorable binding (ΔG = −8.2 kcal/mol) via interactions with Phe304 and heme iron .

Q. How can contradictory data on the compound’s antimicrobial activity (e.g., MIC variations across studies) be resolved?

  • Methodological variables : Discrepancies arise from differences in bacterial strains (Gram+ vs. Gram−), inoculum size, or assay media (cation-adjusted Mueller-Hinton vs. RPMI). Standardized CLSI protocols are critical .
  • Synergy testing : Check for potentiation with β-lactams or efflux pump inhibitors to clarify mechanism-specific activity .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use mixed solvents (e.g., DMSO/hexane) to slow crystallization.
  • Seeding : Introduce microcrystals of structurally similar imidazole derivatives to induce nucleation .

Q. How to design SAR studies to evaluate the role of the phenyl group in biological activity?

  • Analog synthesis : Replace phenyl with substituted aromatics (e.g., pyridyl, naphthyl) or aliphatic chains.
  • Assay panels : Test against kinase inhibition (e.g., EGFR, VEGFR2) and compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.